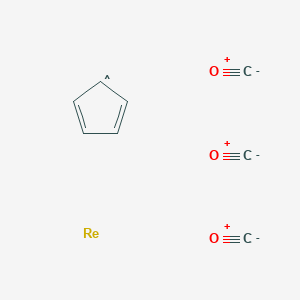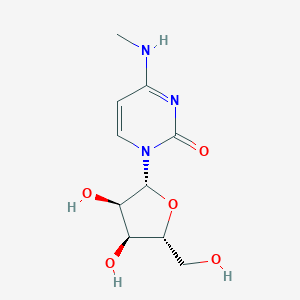
Dimanganese heptaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimanganese heptaoxide, also known as dimanganese trioxide or manganese (III, IV) oxide, is a chemical compound with the formula Mn_2O_7. It is a dark brown solid that is soluble in water and is widely used in scientific research.
Wirkmechanismus
The mechanism of action of Dimanganese heptaoxide heptaoxide involves the transfer of oxygen atoms to other molecules, resulting in the oxidation of those molecules. The compound acts as a strong oxidizing agent due to its high oxidation state of manganese.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Dimanganese heptaoxide heptaoxide on living organisms. However, studies have shown that exposure to high levels of manganese compounds can lead to neurological symptoms, including tremors, impaired motor skills, and cognitive deficits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dimanganese heptaoxide heptaoxide in lab experiments is its high reactivity, making it useful in a wide range of reactions. However, its toxicity and the potential for explosive reactions limit its use in certain experiments. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Zukünftige Richtungen
For research on Dimanganese heptaoxide heptaoxide include investigating its potential as a catalyst in organic synthesis and its use in energy storage devices. Additionally, further studies on its toxicity and potential health effects are needed to ensure safe handling and use in research and industrial applications.
Conclusion
In conclusion, Dimanganese heptaoxide heptaoxide is a widely used compound in scientific research due to its high reactivity and strong oxidizing properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications and risks associated with this compound.
Synthesemethoden
The synthesis method of Dimanganese heptaoxide heptaoxide involves the reaction of potassium permanganate (KMnO_4) with manganese dioxide (MnO_2) in concentrated sulfuric acid (H_2SO_4). The reaction produces Mn_2O_7 and potassium sulfate (K_2SO_4) as by-products. The reaction is exothermic and must be carried out in a fume hood due to the release of toxic gases.
Wissenschaftliche Forschungsanwendungen
Dimanganese heptaoxide is used in various scientific research applications, including catalysis, oxidation reactions, and as an oxidizing agent. It is also used in the synthesis of other manganese compounds and in the production of batteries and ceramics.
Eigenschaften
CAS-Nummer |
12057-92-0 |
|---|---|
Produktname |
Dimanganese heptaoxide |
Molekularformel |
Mn2O7 Mn2O7-14 |
Molekulargewicht |
221.87 g/mol |
IUPAC-Name |
manganese;oxygen(2-) |
InChI |
InChI=1S/2Mn.7O/q;;7*-2 |
InChI-Schlüssel |
ZEFXULJEOUCCOQ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn].[Mn] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn].[Mn] |
Andere CAS-Nummern |
12057-92-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)
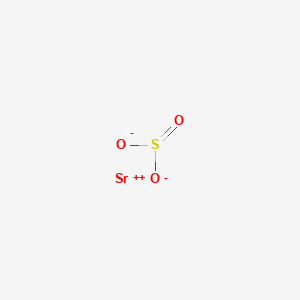
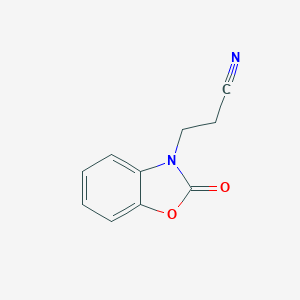
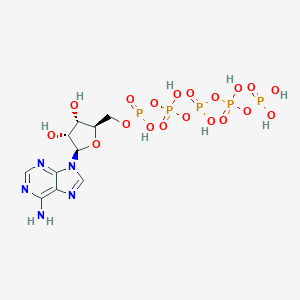
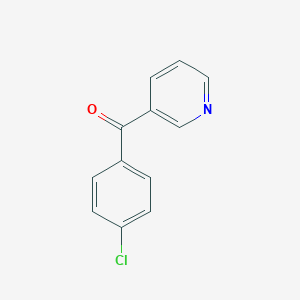
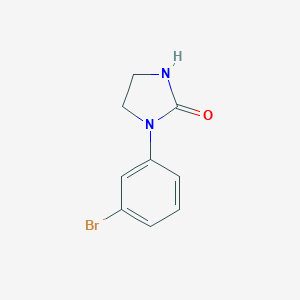
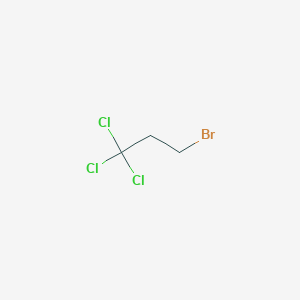
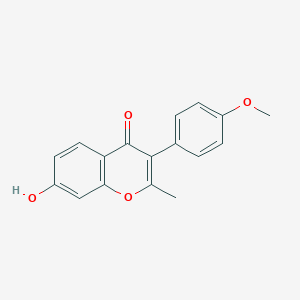
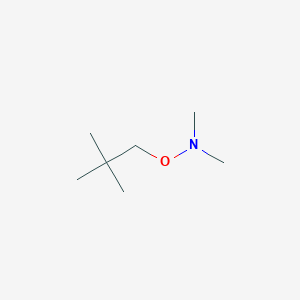
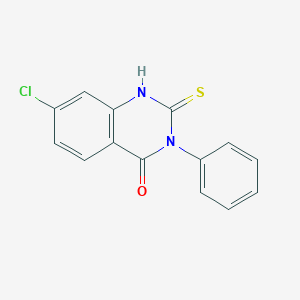
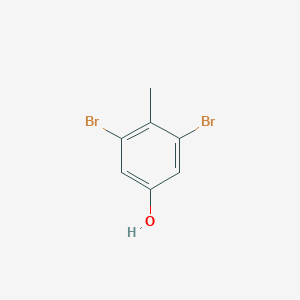
![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)
